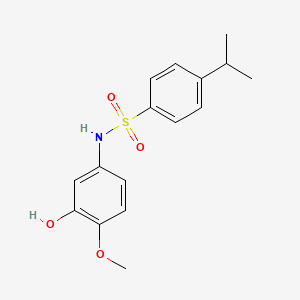
3-(3,4-Dihydroisoquinolin-2(1H)-yl)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dihydroisoquinolin-2(1H)-yl)benzene-1,2-dicarbonitrile is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of an intermediate through a condensation reaction, followed by cyclization and nitrile formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dihydroisoquinolin-2(1H)-yl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Research into its potential as a therapeutic agent for various diseases.
Industry: Possible use in the production of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)benzene-1,2-dicarbonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound, which shares the core structure.
Quinoline: A structurally related compound with similar properties.
Benzonitrile: Another related compound with a nitrile group attached to a benzene ring.
Uniqueness
3-(3,4-Dihydroisoquinolin-2(1H)-yl)benzene-1,2-dicarbonitrile is unique due to its specific structure, which combines the isoquinoline core with additional functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
918661-07-1 |
|---|---|
Formule moléculaire |
C17H13N3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
3-(3,4-dihydro-1H-isoquinolin-2-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H13N3/c18-10-14-6-3-7-17(16(14)11-19)20-9-8-13-4-1-2-5-15(13)12-20/h1-7H,8-9,12H2 |
Clé InChI |
JODZOXJQEBGLNK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C3=CC=CC(=C3C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)

![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)
![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)

![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)
![4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine](/img/structure/B12614643.png)
